Alvimopan-d5

Descripción general

Descripción

Alvimopan-d5 es una forma deuterada de alvimopan, que es un antagonista del receptor μ-opioide de acción periférica. Se utiliza principalmente como un estándar interno para la cuantificación de alvimopan en diversas aplicaciones analíticas . El compuesto se caracteriza por la sustitución de átomos de hidrógeno por deuterio, lo que mejora su estabilidad y permite mediciones más precisas en espectrometría de masas.

Aplicaciones Científicas De Investigación

Alvimopan-d5 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un estándar interno en espectrometría de masas para la cuantificación de alvimopan.

Biología: Se estudia por sus interacciones con los receptores μ-opioides y sus efectos sobre la motilidad gastrointestinal.

Industria: Utilizado en el desarrollo de productos farmacéuticos y métodos analíticos.

Mecanismo De Acción

Alvimopan-d5 ejerce sus efectos al unirse competitivamente a los receptores μ-opioides en el tracto gastrointestinal. A diferencia de otros antagonistas opioides, no cruza la barrera hematoencefálica, lo que le permite dirigirse selectivamente a los receptores periféricos sin afectar la analgesia mediada por opioides centrales . Esta unión selectiva ayuda a reducir la motilidad gastrointestinal y acelerar la recuperación después de la cirugía .

Análisis Bioquímico

Biochemical Properties

Alvimopan-d5, like its parent compound Alvimopan, is a competitive antagonist of the µ-opioid receptors (MOR) in the gastrointestinal tract . It binds to peripheral µ-receptors with a Ki of 0.2 ng/mL . Activation of these receptors by endogenous or exogenous agonists reduces gastrointestinal motility, and this compound blocks this effect .

Cellular Effects

This compound, through its antagonistic action on µ-opioid receptors, influences various cellular processes. It can affect cell signaling pathways related to opioid receptors, potentially impacting gene expression and cellular metabolism

Molecular Mechanism

This compound works by competitively binding to µ-opioid receptors in the gastrointestinal tract . This binding prevents the activation of these receptors by opioids, thereby blocking the effects of opioids on gastrointestinal motility .

Temporal Effects in Laboratory Settings

Studies on Alvimopan have shown that it can significantly reduce the time to gastrointestinal recovery and time to hospital discharge order written compared to placebo .

Dosage Effects in Animal Models

Research on Alvimopan has shown beneficial effects in animal models of postoperative ileus .

Metabolic Pathways

Alvimopan is known to be metabolized through gut microflora-mediated hydrolysis to its active metabolite .

Subcellular Localization

As a µ-opioid receptor antagonist, it is expected to localize to areas where these receptors are present, primarily in the gastrointestinal tract .

Métodos De Preparación

La preparación de alvimopan-d5 implica varias rutas sintéticas y condiciones de reacción. Un método común incluye la reacción de N-alquilación en condiciones alcalinas, lo que garantiza que la configuración de los centros quirales permanezca sin cambios . El proceso generalmente implica la condensación e hidrólisis de las materias primas iniciales para obtener el producto final. Los métodos de producción industrial a menudo utilizan soluciones acuosas de quitosán y glutaraldehído para mejorar la biodisponibilidad del compuesto .

Análisis De Reacciones Químicas

Alvimopan-d5 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

Alvimopan-d5 es único en comparación con otros compuestos similares debido a su forma deuterada, que mejora su estabilidad y precisión en aplicaciones analíticas. Los compuestos similares incluyen:

Metilnaltrexona: Otro antagonista del receptor μ-opioide de acción periférica utilizado para tratar el estreñimiento inducido por opioides.

Naloxegol: Un derivado peguilado de la naloxona utilizado para el mismo propósito.

Naldemedina: Un derivado de la naltrexona con aplicaciones similares.

Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y aplicaciones específicas.

Actividad Biológica

Alvimopan-d5 is a deuterated analog of alvimopan, a peripherally acting mu-opioid receptor antagonist primarily used to accelerate gastrointestinal recovery following surgical procedures. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound functions by selectively binding to mu-opioid receptors located in the gastrointestinal (GI) tract. Unlike traditional opioid antagonists that may affect central nervous system receptors, this compound is designed to minimize central effects while effectively blocking peripheral mu-opioid receptors. This selective action helps mitigate opioid-induced constipation and postoperative ileus (POI) without compromising analgesic effects from systemic opioids.

- Binding Affinity : this compound exhibits a high affinity for mu-opioid receptors, with an inhibition constant (Ki) of approximately 1.7 nM, indicating potent receptor antagonism. In contrast, it shows significantly lower affinity for delta and kappa receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its clinical application:

- Absorption : this compound has a low oral bioavailability of less than 7%, attributed to its high binding affinity and slow dissociation from mu-opioid receptors .

- Volume of Distribution : The volume of distribution ranges around 30 to 98 L, indicating extensive distribution in the body .

- Metabolism : It is primarily metabolized by intestinal flora into an active metabolite, although this metabolite does not significantly contribute to the drug's efficacy in treating POI .

- Elimination : The drug is mainly eliminated through biliary secretion (approximately 65%) and renal excretion (approximately 35%) after undergoing enterohepatic recirculation .

- Half-Life : The terminal half-life of this compound ranges from 10 to 17 hours, allowing for twice-daily dosing regimens .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials focusing on its effectiveness in accelerating GI recovery post-surgery:

Case Studies and Trial Results

-

Postoperative Ileus Management :

- A pooled analysis from phase III trials demonstrated that patients receiving Alvimopan (6 mg or 12 mg) experienced significantly faster GI recovery compared to placebo, with hazard ratios (HR) of 1.28 and 1.38 respectively for GI-3 recovery (time to first bowel movement) .

- Patients treated with Alvimopan had a mean reduction in time to discharge orders written by approximately 16 to 18 hours compared to placebo groups .

-

Safety Profile :

- Adverse events were generally mild, with nausea being the most common treatment-emergent adverse event (TEAE). Notably, the incidence of nausea was significantly lower in the Alvimopan groups compared to placebo .

- The overall incidence of serious adverse events was comparable between Alvimopan and placebo groups, suggesting a favorable safety profile .

Data Summary

| Parameter | Value |

|---|---|

| Ki (mu-opioid receptor) | ~1.7 nM |

| Oral Bioavailability | <7% |

| Volume of Distribution | 30–98 L |

| Primary Excretion Route | Biliary (65%), Renal (35%) |

| Terminal Half-Life | 10–17 hours |

Propiedades

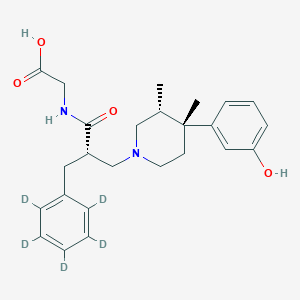

IUPAC Name |

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-GAGGCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649379 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217616-62-0 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.